molecular formula C18H17IN4OS B305940 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide

Cat. No. B305940
M. Wt: 464.3 g/mol
InChI Key: VSUSQYSNBPLELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is commonly referred to as 'EPITA' and is a member of the 1,2,4-triazole family of compounds. The synthesis of EPITA has been well-established, and it has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EPITA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, EPITA has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division. By inhibiting this enzyme, EPITA is believed to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EPITA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, EPITA has been shown to have anti-inflammatory and antioxidant properties. These properties make it a potentially useful compound for the treatment of a variety of diseases, including arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

EPITA has a number of advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and established synthesis method. Additionally, it has been extensively studied for its biochemical and physiological effects. However, there are also some limitations to its use. EPITA is a relatively complex compound, and its synthesis can be challenging. Additionally, its potency and specificity may vary depending on the cell line or disease being studied.

Future Directions

There are a number of potential future directions for research on EPITA. One area of interest is in the development of new cancer therapies based on EPITA. Researchers are also exploring the potential use of EPITA in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, there is interest in exploring the potential synergy between EPITA and other anti-cancer drugs, with the aim of developing more effective combination therapies.

Synthesis Methods

The synthesis of EPITA involves the reaction of 4-iodoaniline and 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of EPITA is typically around 60-70%, and the purity of the compound is confirmed by NMR and mass spectrometry.

Scientific Research Applications

EPITA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. EPITA has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This activity is believed to be due to the compound's ability to inhibit the growth and proliferation of cancer cells.

properties

Product Name

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide

Molecular Formula

C18H17IN4OS

Molecular Weight

464.3 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C18H17IN4OS/c1-2-23-17(13-6-4-3-5-7-13)21-22-18(23)25-12-16(24)20-15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3,(H,20,24)

InChI Key

VSUSQYSNBPLELS-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3

Origin of Product

United States

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